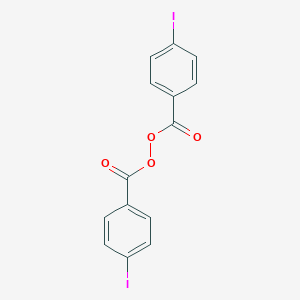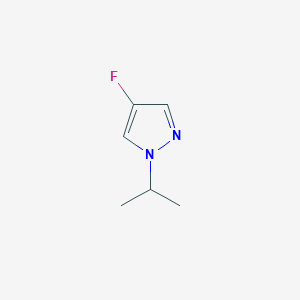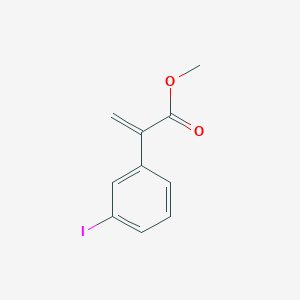
(6-Hydroxyhexyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Hydroxyhexyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of a hydroxy group attached to a hexyl chain, which is further bonded to a phosphonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxyhexyl)phosphonic acid typically involves the reaction of hexanol with phosphorous acid. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: (6-Hydroxyhexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
(6-Hydroxyhexyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors, flame retardants, and surface coatings.
Mécanisme D'action
The mechanism of action of (6-Hydroxyhexyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phosphonic acid group can chelate metal ions or participate in coordination chemistry. These interactions can modulate the activity of enzymes and influence biological pathways .
Comparaison Avec Des Composés Similaires
Hexylphosphonic acid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
(6-Hydroxyhexyl)phosphonate: Contains a phosphonate group instead of a phosphonic acid group, leading to variations in acidity and coordination behavior
Uniqueness: (6-Hydroxyhexyl)phosphonic acid is unique due to the presence of both a hydroxy group and a phosphonic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in hydrogen bonding and coordination chemistry makes it a versatile compound in various research fields .
Propriétés
Formule moléculaire |
C6H15O4P |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
6-hydroxyhexylphosphonic acid |
InChI |
InChI=1S/C6H15O4P/c7-5-3-1-2-4-6-11(8,9)10/h7H,1-6H2,(H2,8,9,10) |
Clé InChI |
NVQCNUFHCNCGKU-UHFFFAOYSA-N |
SMILES canonique |
C(CCCP(=O)(O)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)

![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)


![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)

![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)


![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)
